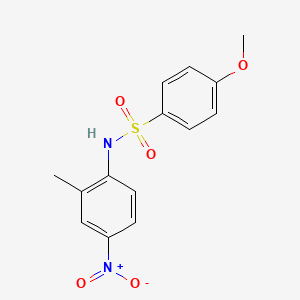
4-METHOXY-N-(2-METHYL-4-NITROPHENYL)-1-BENZENESULFONAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-METHOXY-N-(2-METHYL-4-NITROPHENYL)-1-BENZENESULFONAMIDE is a chemical compound with the molecular formula C14H14N2O5S. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a methoxy group, a nitrophenyl group, and a benzenesulfonamide moiety, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-(2-METHYL-4-NITROPHENYL)-1-BENZENESULFONAMIDE typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-methyl-4-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-METHOXY-N-(2-METHYL-4-NITROPHENYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-METHOXY-N-(2-METHYL-4-AMINOPHENYL)-1-BENZENESULFONAMIDE.
Wissenschaftliche Forschungsanwendungen
4-METHOXY-N-(2-METHYL-4-NITROPHENYL)-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 4-METHOXY-N-(2-METHYL-4-NITROPHENYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-METHYL-4-NITROPHENYL)BENZENESULFONAMIDE: Similar structure but lacks the methoxy group.
4-METHOXY-N-(2-METHOXYBENZYL)BENZENESULFONAMIDE: Contains an additional methoxy group on the benzyl moiety.
N-(2,4-DIMETHYL-5-NITROPHENYL)BENZENESULFONAMIDE: Has an extra methyl group on the nitrophenyl ring.
Uniqueness
4-METHOXY-N-(2-METHYL-4-NITROPHENYL)-1-BENZENESULFONAMIDE is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-10-9-11(16(17)18)3-8-14(10)15-22(19,20)13-6-4-12(21-2)5-7-13/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSXKHHECBQBQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5193593.png)
![ethyl 4-[(4-methoxyphenyl)methyl]-1-(1H-pyrazole-4-carbonyl)piperidine-4-carboxylate](/img/structure/B5193604.png)

![2-methyl-5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5193613.png)
![N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2,4-dichlorobenzamide](/img/structure/B5193632.png)
![8-[2-(4-ethylphenoxy)ethoxy]quinoline](/img/structure/B5193642.png)
![methyl (4Z)-4-[(2,5-dimethoxyphenyl)methylidene]-1,2-dimethyl-5-oxopyrrole-3-carboxylate](/img/structure/B5193650.png)
![4-[2-(4-Butan-2-ylphenyl)sulfanylethyl]pyridine;hydrochloride](/img/structure/B5193656.png)
![3-{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine](/img/structure/B5193667.png)
![19-isopropyl-5,9-dimethyl-15-(3-methylphenyl)-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B5193673.png)
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5193679.png)
![4-benzyl-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrochloride](/img/structure/B5193683.png)
![N-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5193685.png)
![N-[(E)-1-(4-bromophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B5193695.png)
